Desisopropyl ethyl verapamil
Overview
Description
Desisopropyl ethyl verapamil: is a metabolite of verapamil, a well-known calcium channel blocker used primarily in cardiovascular treatments. This compound plays a significant role in the metabolism and pharmacokinetics of verapamil, influencing its therapeutic effects and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desisopropyl ethyl verapamil typically involves the O-demethylation of verapamil. This process can be achieved using various reagents and conditions, such as oxidizing agents like hydrogen peroxide or using specific enzymes that catalyze the demethylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. Large-scale reactions are conducted in reactors with precise temperature and pH control to optimize the demethylation process. The resulting product is then purified through techniques such as chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Desisopropyl ethyl verapamil primarily undergoes demethylation reactions . This involves the removal of a methyl group from the verapamil molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, ozone, or specific enzymes.
Reaction Conditions: : Controlled temperature and pH levels to facilitate the demethylation process.
Major Products Formed
The major product formed from the demethylation of verapamil is this compound itself. This compound is crucial in understanding the metabolism of verapamil and its pharmacological effects.
Scientific Research Applications
Desisopropyl ethyl verapamil is extensively studied in scientific research due to its role in the metabolism of verapamil. It is used in:
Cardiovascular Research: : To understand the pharmacokinetics and pharmacodynamics of verapamil.
Drug Metabolism Studies: : To investigate how verapamil is metabolized in the body and the formation of its metabolites.
Pharmacology: : To explore potential therapeutic applications and side effects of verapamil and its metabolites.
Mechanism of Action
Desisopropyl ethyl verapamil exerts its effects through the demethylation of verapamil , which influences its activity as a calcium channel blocker. The molecular targets and pathways involved include:
Calcium Channels: : Verapamil and its metabolites block calcium channels, reducing calcium influx into cells, which helps in lowering blood pressure and treating arrhythmias.
Metabolic Pathways: : The demethylation process alters the pharmacokinetic profile of verapamil, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Desisopropyl ethyl verapamil is compared with other calcium channel blockers such as amlodipine, diltiazem, and nifedipine. While all these compounds share the common mechanism of calcium channel blockade, this compound is unique in its role as a metabolite of verapamil, influencing its overall pharmacological profile.
Similar Compounds
Amlodipine
Diltiazem
Nifedipine
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJESQVUROIXZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67018-83-1 | |
Record name | D-525 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2RS)-2-(3,4-DIMETHOXYPHENYL)-5-((2-(3,4-DIMETHOXYPHENYL)ETHYL)(METHYL)AMINO)-2-ETHYLPENTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VYK4J9OWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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